molecular formula C11H16F2O4 B8340020 1-Ethoxycarbonyl-1,1-difluoro-2-butyl methacrylate

1-Ethoxycarbonyl-1,1-difluoro-2-butyl methacrylate

Cat. No.: B8340020
M. Wt: 250.24 g/mol
InChI Key: UCAXDNPYEABXOE-UHFFFAOYSA-N
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Description

1-Ethoxycarbonyl-1,1-difluoro-2-butyl methacrylate is a useful research compound. Its molecular formula is C11H16F2O4 and its molecular weight is 250.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16F2O4

Molecular Weight

250.24 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-(2-methylprop-2-enoyloxy)pentanoate

InChI

InChI=1S/C11H16F2O4/c1-5-8(17-9(14)7(3)4)11(12,13)10(15)16-6-2/h8H,3,5-6H2,1-2,4H3

InChI Key

UCAXDNPYEABXOE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(=O)OCC)(F)F)OC(=O)C(=C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 25 ml reactor was charged with 1.50 g (8.2 mmol) of ethyl 2,2-difluoro-3-hydroxypentanoate, 6.5 g of chloroform, 10 mg of an antioxidant NONFLEX MBP made by Seiko Chemical Co., Ltd., 1.03 g (9.9 mmol, 1.2 eq) of methacrylic chloride, and 1.25 g (12.4 mmol, 1.5 eq) of triethylamine, followed by stirring at 55° C. for 4 hours. Then, 10 g of water was added, followed by extraction with chloroform one time. The obtained organic layer was washed with diluted hydrochloric acid and water, followed by removing water with magnesium sulfate. After conducting filtration, chloroform was distilled off, thereby obtaining 2.06 g of the target 1-ethoxycarbonyl-1,1-difluoro-2-butyl methacrylate. Purity was 66%, and yield was 66%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 300 mL reactor was charged with 18.0 g (98.4 mmol) of 2,2-difluoro-3-hydroxypentanoic acid ethyl ester, 78 g of chloroform, 120 mg of an antioxidant NONFLEX MBP (a product of Seiko Chemical Co., Ltd.), 12.4 g (118.8 mmol/1.2 equivalents) of methacrylic acid chloride, and 15.0 g (148.8 mmol/1.5 equivalents) of triethylamine, followed by stirring at 55° C. for 4 hours. Then, 120 g of water was added, followed by extraction with chloroform one time. The obtained organic layer was washed with diluted hydrochloric acid and water, followed by removing water with magnesium sulfate, conducting a filtration, and distilling chloroform out, thereby obtaining 24.7 g of the target methacrylic acid 1-ethoxycarbonyl-1,1-difluoro-2-butyl ester. Upon this, purity was 66%, and yield was 66%.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
120 g
Type
solvent
Reaction Step Four

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